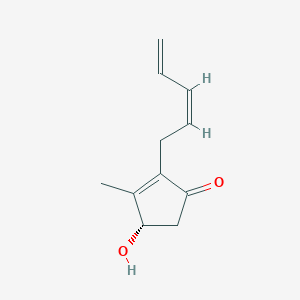

(Z,S)-pyrethrolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(4S)-4-hydroxy-3-methyl-2-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4-/t10-/m0/s1 |

InChI Key |

IVGYSSJKFLEVIX-LWTINBJPSA-N |

SMILES |

CC1=C(C(=O)CC1O)CC=CC=C |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1O)C/C=C\C=C |

Canonical SMILES |

CC1=C(C(=O)CC1O)CC=CC=C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources: Tanacetum cinerariifolium and Related Species

The primary source of (Z,S)-pyrethrolone is the plant Tanacetum cinerariifolium. portlandpress.commdpi.comresearchgate.netresearchgate.netnih.govnih.gov This species, originating from the Balkan Peninsula, is the most widely cultivated plant for commercial pyrethrum production due to its high pyrethrin content compared to other species. portlandpress.commdpi.com Other Tanacetum species, such as Tanacetum coccineum (Persian pyrethrum), also contain pyrethrins (B594832), although typically at lower concentrations. portlandpress.commdpi.com Some other species in the Asteraceae family, like Anacyclus pyrethrum and Tagetes erecta, have also been documented to contain pyrethrins. mdpi.com

Biosynthetic Origin Localization within Plant Tissues

The biosynthesis of pyrethrins, including the formation of the this compound moiety, is spatially restricted within the tissues of T. cinerariifolium. nih.gov While pyrethrins are found throughout the aerial parts of the plant, their highest concentrations are in the flower heads, particularly in the ovaries. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Glandular Trichomes

Glandular trichomes, specialized secretory hairs found predominantly on the surface of the disc floret ovaries, are major sites for the biosynthesis of pyrethrin precursors, including the rethrolones like (S)-pyrethrolone. mdpi.comresearchgate.netnih.govnih.govoup.comnih.govscispace.com Enzymes involved in the early steps of the alcohol moiety biosynthesis, such as those in the jasmonic acid pathway (LOX, AOS, AOC), are expressed in these trichomes. nih.govnih.govoup.com The enzyme pyrethrolone (B1236646) synthase (TcPYS), which converts jasmolone to pyrethrolone, is also highly expressed in the trichomes of the ovaries. nih.govnih.govnih.gov Although trichomes are reservoirs for nearly all pyrethrin precursors, the concentration of mature pyrethrins within the trichomes themselves is relatively low. maxapress.com

Developing Achenes and Ovaries

While the initial biosynthesis of the alcohol and acid moieties occurs in the trichomes, the final assembly of pyrethrins through esterification primarily takes place in the developing achenes, specifically within the pericarp tissue of the ovaries. mdpi.comnih.govnih.govmdpi.comoup.comnih.gov The enzyme responsible for this esterification, GDSL lipase-like protein (TcGLIP), is maximally expressed in the pericarp of the ovaries. nih.govnih.gov

Pericarp and Embryo Accumulation

Pyrethrins accumulate in the pericarp tissue of developing achenes at later stages of floral development. nih.govnih.gov As the achenes mature, the bulk of the pyrethrins is translocated and accumulates in the mature embryo. nih.govnih.govscispace.comscience.gov This accumulation in the embryo provides a high level of protection for seedlings against insects and fungi. researchgate.netscispace.com

Advanced Isolation Techniques for Research Applications

Isolation of this compound for research purposes typically involves the hydrolysis of pyrethrin I, jasmolin I, and cinerin I, which are extracted from Tanacetum cinerariifolium flowers. acs.orgpublish.csiro.auresearchgate.net Hydrolysis with a base, such as potassium carbonate in methanol (B129727) or sodium hydroxide (B78521) in ethanol, can yield (S)-pyrethrolone along with other rethrolones. acs.orgpublish.csiro.au Subsequent purification steps are necessary to isolate pure (S)-pyrethrolone. acs.orgpublish.csiro.au Techniques mentioned in research include silica (B1680970) gel column chromatography and semi-preparative chiral column chromatography (e.g., using a CHIRALPAK-IA column with a hexane-2-propanol mixture). acs.orgresearchgate.net Short-path distillation has also been used in synthetic approaches to isolate (Z)-pyrethrolone. arkat-usa.org

Detailed research findings provide insights into the efficiency of isolation methods. For instance, one study reported obtaining (S)-pyrethrolone with a yield of 28.6% from pyrethrin I through hydrolysis and purification. acs.org

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 487672 |

| Pyrethrin I | 5281045 |

| Pyrethrin II | 5281046 |

| Cinerin I | 25402066 |

| Cinerin II | 121200 |

| Jasmolin I | 4466142 |

| Jasmolin II | 1172630 |

| Chrysanthemic acid | 10453891 |

| Pyrethric acid | 6433528 |

| (S)-Cinerolone | 66701 |

| (S)-Jasmololone | 6433527 |

| Jasmone (B1672801) | 5283358 |

| Jasmonic acid | 5280370 |

| alpha-Linolenic acid | 5280934 |

| 12-oxo-Phytodienoic acid | 5280371 |

| Chrysanthemol | 137990 |

Table: Pyrethrin Composition (Example Data from Research)

Research on the enzyme TcGLIP, involved in the final esterification step, showed that (S)-pyrethrolone was a more favorable substrate compared to (S)-cinerolone and (S)-jasmololone, which helps explain the higher production of pyrethrin I/II (containing pyrethrolone) than cinerin I/II or jasmolin I/II in T. cinerariifolium. acs.org

Data from a study on isolating rethrolones by hydrolysis of pyrethrins I, jasmolins I, and cinerins I provides quantitative results for the isolation process:

| Starting Material | Amount Used (mg) | Product | Amount Obtained (mg) | Yield (%) |

| Pyrethrin I | 125 | (S)-Pyrethrolone | 25.6 | 28.6 |

| Jasmolin I | 138.0 | (S)-Jasmololone | 28.3 | 37.7 |

| Cinerin I | 146 | (S)-Cinerolone | 10.9 | 14.3 |

This table illustrates the yields obtained for (S)-pyrethrolone and other rethrolones from the hydrolysis of their corresponding pyrethrin I type esters.

Biosynthetic Pathways and Enzymology of Z,s Pyrethrolone

Precursor Elucidation and Metabolic Integration

The rethrolone alcohol moieties are derived from α-linolenic acid via the oxylipin pathway, also known as the octadecanoid pathway in plants researchgate.net. This pathway is a central route for the biosynthesis of oxylipins, a diverse group of signaling molecules derived from oxidized fatty acids.

Octadecanoid Pathway Origin

The biosynthesis of rethrolones begins with α-linolenic acid, an omega-3 fatty acid nih.govresearchgate.netportlandpress.com. While the exact source and site of α-linolenic acid lipid degradation for pyrethrin biosynthesis in T. cinerariifolium are not fully determined, in other species, α-linolenic acid is derived from linoleic acid through the action of fatty acid desaturase and can be released from chloroplast lipid membranes by phospholipases portlandpress.com. α-linolenic acid is converted into 13-hydroperoxy-α-linolenic acid by lipoxygenase (TcLOX) portlandpress.com. This intermediate is then converted into 12-oxo-phytodienoic acid (OPDA) through the successive actions of allene (B1206475) oxide synthase (TcAOS) and allene oxide cyclase (TcAOC) maxapress.comportlandpress.com.

Jasmonate (JA) Pathway Connection

The octadecanoid pathway, which produces OPDA, is also involved in the biosynthesis of the plant hormone jasmonic acid (JA) nih.govmaxapress.comportlandpress.com. However, recent studies using labeling experiments have demonstrated that while the pyrethrolone (B1236646) moiety is derived from OPDA and cis-jasmone, jasmonic acid itself is not a direct intermediate in the biosynthesis of the pyrethrolone moiety in pyrethrin II nih.govmaxapress.comportlandpress.comresearchgate.netresearcher.life. This indicates that the pyrethrolone biosynthetic pathway shares an initial segment with the JA pathway but diverges at a later stage portlandpress.com.

Role of Jasmone (B1672801) and Jasmolone as Intermediates

Following the formation of OPDA, the pathway leading to rethrolones diverges from the JA biosynthetic route portlandpress.com. OPDA undergoes β-oxidation and decarboxylation to yield cis-jasmone portlandpress.com. cis-Jasmone has been confirmed as a precursor for rethrolones nih.govresearchgate.netresearchgate.netidexlab.com. Subsequently, cis-jasmone is converted to jasmolone nih.govmaxapress.comresearchgate.netnih.govoup.comoup.commdpi.com. Jasmolone then serves as a direct precursor for the biosynthesis of (Z,S)-pyrethrolone portlandpress.comnih.govoup.commdpi.com.

Enzymatic Transformations and Key Enzymes

Specific enzymatic transformations are responsible for the conversion of intermediates into this compound. Two key enzymes have been identified in this part of the pathway: Jasmone Hydroxylase (TcJMH) and Pyrethrolone Synthase (TcPYS/CYP82Q3).

Jasmone Hydroxylase (TcJMH) and its Catalytic Role

Jasmone Hydroxylase (TcJMH), also designated as CYP71AT148, is a cytochrome P450 oxidoreductase that catalyzes the hydroxylation of cis-jasmone at the 3-position, leading to the formation of jasmolone nih.govmaxapress.comresearchgate.netnih.govoup.commdpi.com. This reaction is a crucial step in the biosynthesis of rethrolones from cis-jasmone oup.com. TcJMH activity has been demonstrated through heterologous expression in Nicotiana benthamiana and in vitro assays using microsomal preparations nih.govoup.com. Expression analysis indicates that TcJMH is specifically expressed in T. cinerariifolium flowers, with peak transcript levels coinciding with periods of high pyrethrin biosynthesis oup.com. TcJMH is localized to the endoplasmic reticulum oup.com.

Pyrethrolone Synthase (TcPYS/CYP82Q3) Activity and Specificity

Pyrethrolone Synthase (TcPYS), also known as CYP82Q3, is another cytochrome P450 family member identified in T. cinerariifolium that catalyzes the conversion of jasmolone to this compound maxapress.comportlandpress.comnih.govoup.commdpi.complantae.orgacs.org. TcPYS catalyzes the direct desaturation of the C1-C2 bond in the pentyl side chain of jasmolone to produce the characteristic double bond in pyrethrolone nih.govoup.complantae.orgacs.org. This enzyme exhibits high substrate specificity plantae.orgacs.org. TcPYS is highly expressed in the trichomes of the ovaries in pyrethrum flowers, similar to TcJMH and other genes involved in JA biosynthesis nih.govoup.com. TcPYS is localized to the endoplasmic reticulum membrane of trichomes plantae.org. The conversion of jasmolone to pyrethrolone by TcPYS represents a distinct enzymatic step involving a desaturation reaction, which is unusual for enzymes in the CYP82 family, as most are known to catalyze hydroxylation reactions plantae.org.

The combined action of enzymes in the octadecanoid pathway, particularly those involved in the conversion of α-linolenic acid to OPDA and then to cis-jasmone, followed by the specific activities of TcJMH and TcPYS, leads to the biosynthesis of this compound, a crucial component of natural pyrethrin insecticides.

Role of Cytochrome P450 Oxidoreductase Superfamily

Cytochrome P450 oxidoreductases play a significant role in the biosynthesis of this compound, particularly in the conversion of jasmolone. TcPYS (CYP82Q3) is a specific cytochrome P450 enzyme that catalyzes the desaturation of jasmolone to form pyrethrolone maxapress.comnih.govmdpi.comnih.gov. This reaction is notable as most characterized enzymes in the CYP82 family catalyze hydroxylation reactions, making the desaturation catalyzed by TcPYS unusual nih.gov. TcPYS is highly substrate-specific and is localized to the endoplasmic reticulum membrane of trichomes in the ovaries of T. cinerariifolium flowers nih.gov.

GDSL Esterase/Lipase (TcGLIP) in Pyrethrin Esterification

While not directly involved in the synthesis of this compound itself, the GDSL esterase/lipase TcGLIP is crucial for the final step of pyrethrin biosynthesis: the esterification of the alcohol moiety (including this compound) with the acid moiety (chrysanthemic acid or pyrethric acid) to form the final pyrethrin molecules acs.orgnih.govnewswise.comnih.govportlandpress.comnih.govmdpi.comresearchgate.netoup.commdpi.com. TcGLIP catalyzes the formation of the ester bond using the CoA thioester of the acid and the rethrolone alcohol substrate nih.govportlandpress.comresearchgate.netacs.org. Research indicates that TcGLIP exhibits high substrate specificity, recognizing the absolute configurations of the acid and alcohol moieties acs.orgnih.gov. (S)-Pyrethrolone shows the highest catalytic efficiency for TcGLIP compared to (S)-cinerolone and (S)-jasmololone, which contributes to the relative abundance of pyrethrins (B594832) I and II in T. cinerariifolium acs.orgnih.gov. TcGLIP is expressed in both flowers and leaves of T. cinerariifolium and its expression can be enhanced by mechanical wounding and associated volatile organic compounds acs.orgportlandpress.comresearchgate.netnih.gov.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound and other pyrethrins is subject to complex genetic and molecular regulation, involving transcriptional control, transcription factors, and hormonal and environmental signals.

Transcriptional Regulation and Differentially Expressed Genes

Transcriptome analyses have identified differentially expressed genes (DEGs) involved in pyrethrin biosynthesis across different developmental stages of T. cinerariifolium flowers and in response to various stimuli researchgate.netoup.commaxapress.comnih.govportlandpress.comnih.govresearchgate.netmdpi.com. Genes involved in the pyrethrin biosynthetic pathway, including those leading to the alcohol moiety, show elevated expression during the early flowering stages and are subsequently downregulated mdpi.com. Studies have utilized techniques like weighted gene coexpression network analysis (WGCNA) to identify modules of genes strongly correlated with pyrethrin synthesis oup.com.

Influence of Transcriptional Factors (e.g., TcWRKY75, TcMYC2)

Several transcription factors (TFs) have been identified that influence the expression of pyrethrin biosynthetic genes, including those involved in this compound synthesis. TcWRKY75, for instance, has been shown to positively regulate the expression of genes like TcCHS, TcAOC, and TcGLIP by binding to W-box motifs in their promoters portlandpress.comresearchgate.net. TcMYC2, a key transcription factor in jasmonate signaling, also positively regulates the expression of pyrethrin biosynthesis genes, including TcCHS, TcAOC, and TcGLIP, by directly binding to E-box/G-box motifs in their promoters researchgate.netnih.govportlandpress.comoup.comresearchgate.netoup.comnih.gov. Overexpression of these transcription factors has been shown to augment the expression of pyrethrin biosynthetic genes portlandpress.comresearchgate.netnih.gov.

Hormonal Induction (e.g., Jasmonate)

Jasmonates (JAs), particularly methyl jasmonate (MeJA), play a significant role in inducing pyrethrin biosynthesis, including the pathway leading to this compound researchgate.netoup.commaxapress.comnewswise.comnih.govmdpi.commdpi.comresearchgate.netoup.com. JA acts both as a precursor for the alcohol moiety and as a signaling molecule that transcriptionally regulates pyrethrin biosynthetic genes newswise.comnih.govplantae.org. Treatment with MeJA has been shown to rapidly upregulate the expression of most known pyrethrin biosynthesis genes and subsequently increase total pyrethrin content oup.comnih.gov. Continuous MeJA treatment can even lead to increased trichome density, further enhancing pyrethrin content researchgate.netoup.comnih.gov. The co-expression pattern of endogenous JAs and pyrethrin synthesis-related genes suggests a coordinated regulation of these pathways mdpi.com.

Environmental Modulation (e.g., Wounding)

Environmental factors, such as wounding, also modulate pyrethrin biosynthesis. Wounding, which often leads to the production of jasmonates and volatile organic compounds (VOCs), induces pyrethrin synthesis in T. cinerariifolium leaves acs.orgoup.comnih.govnih.govoup.commdpi.comresearchgate.net. Mechanical wounding and associated volatile wound-induced signals have been shown to enhance pyrethrin biosynthesis acs.orgresearchgate.net. Specifically, a blend of green leaf volatiles (GLVs) and (E)-β-farnesene emitted by wounded T. cinerariifolium seedlings can enhance the expression of certain biosynthetic enzymes, including TcGLIP nih.govresearchgate.netarkat-usa.org. This suggests that environmental cues like wounding trigger defense responses that involve the upregulation of the pyrethrin biosynthetic pathway.

Synthetic Methodologies for Z,s Pyrethrolone and Analogs

Historical Efforts and Early Challenges in Pyrethrolone (B1236646) Synthesis

Early research into pyrethrin synthesis followed the elucidation of their structures in the mid-20th century. chemistryviews.org Staudinger and Ruzicka made significant early contributions, synthesizing various derivatives, though initial attempts at total synthesis faced challenges, particularly with stereochemistry and the introduction of the correct double bond geometry in the side chain. chemistryviews.orgnih.gov The painstaking determination of the pyrethrolone structure, including the position of double bonds and the configuration of stereogenic centers, was crucial for subsequent synthetic efforts. chemistryviews.org

One of the primary challenges in early pyrethrolone synthesis was achieving regioselectivity and stereoselectivity, particularly in reactions involving intermediates with multiple reactive sites. arkat-usa.org For instance, alkylation reactions of precursors like dimethyl 3-oxoglutarate could lead to multi-alkylation or reactions at undesired positions. arkat-usa.org Achieving the correct (Z) configuration of the pentadienyl side chain and the (S) stereochemistry at the cyclopentenone ring's hydroxyl-bearing carbon were significant hurdles. tandfonline.com Many early routes were lengthy, utilized toxic reagents, or relied on expensive and difficult-to-obtain starting materials. arkat-usa.orgtandfonline.com

Modern Total Synthesis Strategies

Modern approaches to the total synthesis of (Z,S)-pyrethrolone and its analogs aim to overcome the limitations of historical methods by employing more efficient, selective, and environmentally friendly strategies. These strategies often involve carefully designed sequences to control stereochemistry and regiochemistry.

Stereoselective Approaches and Chiral Resolution

Achieving the correct (S) stereochemistry at the C4 position of the cyclopentenone ring is critical for synthesizing natural (S)-pyrethrolone. Modern syntheses often incorporate stereoselective reactions or chiral resolution techniques to obtain the desired enantiomer. For example, some pathways have utilized enzymatic chiral resolution to afford the natural (S)-enantiomer. arkat-usa.orgflinders.edu.au Other stereoselective approaches may involve the use of chiral auxiliaries or catalysts to guide the formation of the correct stereocenter during key bond-forming steps. researchgate.net The synthesis of other pyrethrolone components like (S)-cinerolone and (S)-jasmololone has also involved stereoselective methods, including lipase-catalyzed optical resolution for (S)-jasmololone. researchgate.netresearchgate.net

Regioselective Transformations for Key Intermediates

Regioselectivity is paramount in constructing the pyrethrolone core and attaching the side chain at the correct position of the cyclopentenone ring. Modern syntheses employ regioselective transformations to avoid the formation of unwanted isomers. Challenges in earlier syntheses, such as the regioselective alkylation of intermediates like dimethyl 3-oxoglutarate, have been addressed by exploring alternative starting materials and reaction conditions that favor the desired regiochemistry. arkat-usa.org Utilizing well-known and regioselective transformations for the efficient synthesis of key linear intermediates has been a focus. arkat-usa.org For instance, strategies have been developed to ensure regioselective decarboxylative aldol (B89426) additions occur at the unsubstituted portion of an intermediate, minimizing reactions at other sites. arkat-usa.org

Multi-step Chemical Reactions for Pyrethrolone Moiety

The synthesis of the pyrethrolone moiety typically involves a sequence of multi-step chemical reactions to build the cyclopentenone ring and append the conjugated dienyl side chain with the correct (Z) configuration. These sequences often include reactions to form carbon-carbon bonds, introduce functional groups, and establish the required double bond geometry. The construction of the cyclic enone framework through intramolecular aldol condensation of 1,4-diketone intermediates is a common and reliable strategy in many pyrethrolone syntheses. flinders.edu.au Modern routes aim for concise multi-step protocols with relatively high yields and the use of readily accessible starting materials. flinders.edu.au The total synthesis of pyrethrins (B594832), which involves the esterification of pyrethrolone with the corresponding acid, is a multi-step process that highlights the importance of efficiently synthesizing the alcohol component. researchgate.netevitachem.com

Key Reactions and Synthetic Routes

Specific chemical reactions are repeatedly employed in the synthesis of this compound due to their effectiveness in forming key bonds and functionalities.

Decarboxylative-Aldol Condensation

The decarboxylative-aldol condensation is a traditional approach utilized in the synthesis of rethrolones, including jasmololone. This method typically involves the use of a 1,4-diketone precursor which undergoes intramolecular aldol condensation followed by decarboxylation. In the context of pyrethrolone synthesis, a pathway described by Matsuo and co-workers employed dimethyl 3-oxoglutarate as a starting material. This route involved the monoalkylation of dimethyl 3-oxoglutarate, followed by a one-pot ester hydrolysis, decarboxylation, and aldol addition to yield linear 1,4-diketones. These diketones were then subjected to intramolecular aldol condensation to form the cyclopentenone core of pyrethrolone. arkat-usa.orgflinders.edu.au While this method has been used, it can suffer from issues with regioselectivity during the alkylation and decarboxylative aldol addition steps due to the presence of multiple reactive sites in the intermediate. arkat-usa.orgflinders.edu.au

Olefin Metathesis Approaches

Olefin metathesis, a catalytic reaction involving the interchange of alkylidene units among compounds containing carbon-carbon double bonds, has emerged as a powerful method in organic synthesis. google.com This approach offers a way to construct complex molecules through the formation and cleavage of C=C bonds. In the context of pyrethroid synthesis, olefin metathesis has been explored for the preparation of the alcohol components, including (S)-pyrethrolone. google.com One strategy involves the conversion of (S)-allethrolone or its derivatives to the rethrolones found in pyrethrum via olefin metathesis. google.com This can involve the metathesis of (S)-allethrolone followed by esterification with the appropriate acid moieties to form the pyrethrins. google.com Alternatively, metathesis can be performed on pre-formed pyrethrin esters like (S)-bioallethrin I and II. google.com Suitable catalysts, such as those described by Grubbs, can be employed, and cis-selective catalysts may be used to control the geometry of the resulting olefin. google.commit.edu

Claisen Rearrangement in Intermediates

The Claisen rearrangement is a concerted pericyclic reaction that forms a carbon-carbon bond and is useful in the synthesis of γ,δ-unsaturated carbonyl compounds. wikipedia.orgbyjus.com Several variations of the Claisen rearrangement exist, including the Bellus-Claisen rearrangement, which was serendipitously observed during the synthesis of a pyrethroid intermediate. wikipedia.orglibretexts.org This variation involves the reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.orglibretexts.org While the Bellus-Claisen rearrangement was noted in the context of a pyrethroid intermediate synthesis, direct application of the Claisen rearrangement specifically for the construction of the this compound core or its side chain with the correct stereochemistry is not explicitly detailed in the provided search results. However, the utility of Claisen rearrangements in accessing complex carbon skeletons suggests potential applications in the synthesis of intermediates leading to pyrethrolone.

Structural Elucidation and Stereochemical Characterization

Historical Determination of Double Bond Configuration and Ring Structure

Early investigations into the structure of the active components of pyrethrum began in the early 20th century. Initial studies by Fujitani and Yamamoto recognized the insecticidal principle as containing an ester residue. jst.go.jppublish.csiro.au Staudinger and Ružička further characterized the active components, designating them as pyrethrin I and pyrethrin II, and assigned them molecular formulas, though their initial structural assignments regarding the side chain double bonds were later refined. publish.csiro.au

The precise location of the two double bonds within the pyrethrolone (B1236646) side chain was definitively established in 1942. chemistryviews.org Following this, the correct structure of the pyrethrolone's five-membered ring was conclusively defined in 1947. chemistryviews.org These historical determinations laid the groundwork for a scientifically sound understanding of the pyrethrolone structure, enabling further research into synthetic derivatives. chemistryviews.org

Definitive Stereochemical Assignments of (Z,S)-Pyrethrolone

The complete stereochemical determination of the pyrethrins (B594832), including the alcohol moiety pyrethrolone, was a more protracted process that extended into the mid-1950s. chemistryviews.org While the trans relationship in the cyclopropane (B1198618) ring of the acid moiety (chrysanthemic acid) was established earlier, the configurational determination for all stereogenic centers and double bonds in the pyrethrins was completed around the mid-1950s. chemistryviews.org

The absolute configuration of the alcohol moiety, pyrethrolone, was confirmed in 1958 by Katsuda and Inouye. jst.go.jpnih.gov this compound is specifically defined by its (Z) configuration of the double bond in the pentadienyl side chain and the (S) configuration at the stereogenic carbon in the cyclopentenone ring. nih.govontosight.ai This (S)-(Z) configuration is crucial for its biological activity. ontosight.ai

Analysis of Isomerism in Related Rethrolones (e.g., Cinerolone)

Pyrethrum extract contains a mixture of six structurally related insecticidal esters, which are formed from combinations of two acids (chrysanthemic acid and pyrethric acid) and three alcohol moieties: pyrethrolone, cinerolone, and jasmolone. plantaanalytica.comwikipedia.orgportlandpress.com Cinerolone is another rethrolone found in pyrethrum, structurally similar to pyrethrolone but with a different side chain. nih.govimppat.comjst.go.jp

Like pyrethrolone, cinerolone also exhibits isomerism, particularly with respect to the configuration of the double bond in its side chain. Cinerolone is known to have a (Z) configuration in its butenyl side chain. nih.govjst.go.jpnist.govnist.gov The presence of multiple rethrolones and their corresponding esters in natural pyrethrum highlights the structural diversity within this class of natural insecticides. plantaanalytica.comwikipedia.orgportlandpress.com The stereochemistry of these related rethrolones, such as the (S) configuration at the hydroxyl-bearing carbon in (Z,S)-cinerolone, is also critical to the activity of the pyrethrins in which they are the alcohol component. uni.lu

Advanced Spectroscopic Techniques for Structural Confirmation in Research Context

Advanced spectroscopic techniques have played a vital role in confirming and detailing the structures of pyrethrolone and related compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for determining molecular structure and confirming purity. nih.govspectroscopyonline.com

For instance, one-dimensional and two-dimensional NMR spectroscopic studies have been used to determine the structure and stereochemistry of compounds derived from the hydrolysis of pyrethrins, including cyclopentadienone dimers formed from pyrethrolone. publish.csiro.auresearchgate.net Specific proton resonances and coupling constants observed in NMR spectra are diagnostic for confirming the regiochemistry and configuration of double bonds, such as the (Z)-configuration in pyrethrolone. arkat-usa.org IR spectroscopy can provide information about the functional groups present, such as carbonyl and hydroxyl groups. publish.csiro.auarkat-usa.org High-resolution mass spectrometry can confirm the molecular formula. publish.csiro.au

These spectroscopic methods, particularly NMR, are indispensable in modern research for the synthesis and characterization of pyrethrolone and its derivatives, allowing for detailed structural analysis and confirmation of stereochemical assignments. arkat-usa.org

X-ray Crystallography for Configurational Determination

X-ray crystallography is a powerful diffraction method that can provide atomic-level resolution of molecular structures, including the absolute stereochemistry of chiral molecules, particularly when a heavy atom is present. rsc.orgsoton.ac.uk This technique has been used to confirm the stereochemical assignments of pyrethrins. chemistryviews.org

While direct X-ray crystallographic data specifically for this compound as a standalone molecule is not extensively detailed in the provided search results, X-ray analysis has been broadly applied to confirm the structures and configurations within the pyrethrin family. chemistryviews.orgresearchgate.net The ability of X-ray crystallography to definitively determine the three-dimensional arrangement of atoms provides strong validation for stereochemical assignments initially made through chemical methods and other spectroscopic techniques. rsc.orgsoton.ac.ukresearchgate.net

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Role of Pyrethrolone (B1236646) as an Alcohol Moiety in Pyrethrin Esters (e.g., Pyrethrin I, Pyrethrin II)

Natural pyrethrins (B594832) are a class of potent insecticides derived from the flowers of Tanacetum cinerariifolium. Structurally, they are esters, which are chemical compounds formed from the reaction between an acid and an alcohol. The insecticidal activity of pyrethrins is the result of the specific combination of a carboxylic acid moiety and an alcohol moiety. nih.govnih.gov

(Z,S)-pyrethrolone is one of the key alcohol components, collectively known as rethrolones, involved in the biosynthesis of the most active natural pyrethrins. It serves as the alcohol backbone for Pyrethrin I and Pyrethrin II, which are two of the six insecticidal esters that constitute natural pyrethrum extract. nih.gov In these molecules, the hydroxyl group of the this compound cyclopentenolone ring forms an ester linkage with the carboxyl group of one of two different cyclopropanecarboxylic acids.

The specific combination of this compound with the acid moiety defines the resulting pyrethrin molecule:

Pyrethrin I is formed when this compound is esterified with (1R,3R)-chrysanthemic acid.

Pyrethrin II is formed when this compound is esterified with (1R,3R)-pyrethric acid.

The unique structure of the pyrethrolone moiety, particularly its stereochemistry and the pentadienyl side chain, is crucial for the potent and rapid insecticidal action, known as the "knockdown effect," characteristic of natural pyrethrins.

| Pyrethrin Ester | Acid Moiety | Alcohol Moiety |

|---|---|---|

| Pyrethrin I | (1R,3R)-Chrysanthemic Acid | This compound |

| Pyrethrin II | (1R,3R)-Pyrethric Acid | This compound |

Structural Modifications of the Pyrethrolone Moiety in Synthetic Analogs (Pyrethroids)

The development of synthetic pyrethroids was driven by the need to overcome the limitations of natural pyrethrins, particularly their instability in the presence of light and air. A primary focus of this synthetic effort was the structural modification of the alcohol moiety, pyrethrolone, to create more stable and effective insecticide molecules. These synthetic analogs, known as pyrethroids, often retain the essential structural features of the natural compounds while incorporating chemical changes that enhance their environmental persistence and insecticidal potency.

A significant advancement in pyrethroid development was the replacement of the unstable pentadienyl side chain of the pyrethrolone moiety with more photostable chemical groups. The integration of aromatic groups into the alcohol portion of the molecule proved to be a highly effective strategy for enhancing stability, allowing for the widespread application of pyrethroids in agriculture where sunlight exposure is constant. For example, many highly successful commercial pyrethroids utilize a 3-phenoxybenzyl alcohol moiety instead of a pyrethrolone-like structure. This modification maintains the necessary spatial configuration for insecticidal activity while protecting the molecule from rapid photodegradation.

The biological activity of pyrethrins and pyrethroids is highly dependent on their three-dimensional structure, or stereochemistry. The insecticidal action is very stereospecific, meaning that only molecules with a precise spatial arrangement of atoms can effectively interact with their target site, the voltage-gated sodium channels in the insect's nervous system.

For the pyrethrolone moiety, the (S)-configuration at the carbon atom bearing the hydroxyl group is critical. Research has shown that the corresponding (R)-enantiomer is significantly less active. This specificity is evident in enzymatic studies, where the (S)-pyrethrolonyl group is more effective at interacting with its target enzymes compared to the (R)-pyrethrolonyl group. This indicates that the specific orientation of the ester linkage, dictated by the stereochemistry of the alcohol, is essential for the molecule's ability to bind correctly to its target and exert its insecticidal effect.

In the course of structure-activity relationship (SAR) studies, numerous derivatives of pyrethrolone are synthesized to probe the importance of various functional groups on the molecule. One common method of derivatization is the modification of the hydroxyl group. For instance, converting the alcohol to an acetate (B1210297) ester, which would form pyrethronyl acetate, is a standard chemical transformation used to investigate the role of the hydroxyl group in binding and activity. By replacing the hydrogen of the hydroxyl group with an acetyl group, researchers can determine if this site is essential for hydrogen bonding with the target receptor. Such studies are fundamental to understanding the molecular requirements for insecticidal activity and for designing new, more effective analogs.

Investigation of Pyrethrolone's Role in Enzyme-Substrate Specificity (e.g., TcGLIP)

The final step in the biosynthesis of pyrethrins is the esterification of the acid and alcohol moieties. This reaction is catalyzed by a specific enzyme in T. cinerariifolium identified as TcGLIP, a GDSL lipase. Research into this enzyme has revealed that it possesses a high degree of substrate specificity, which is crucial for ensuring that only the correct, biologically active pyrethrins are produced.

Studies have demonstrated that TcGLIP exhibits a strong preference for (S)-pyrethrolone over other rethrolone substrates like (S)-cinerolone and (S)-jasmololone. (S)-Pyrethrolone shows the highest catalytic efficiency with the TcGLIP enzyme, which helps explain why pyrethrins I and II (derived from pyrethrolone) are often the most abundant components in the natural pyrethrum extract.

Furthermore, the interaction between the enzyme and its substrate is highly specific to structural features of pyrethrolone. The conjugated diene moiety (the C=C-C=C system) in the side chain of (S)-pyrethrolone has been identified as a key feature for enabling strong interactions with the TcGLIP enzyme. This high level of enzyme-substrate specificity ensures the efficient and precise assembly of the final pyrethrin esters.

| Substrate Feature | Role in TcGLIP Interaction | Reference |

|---|---|---|

| (S)-Stereocenter | High stereo-specificity; essential for proper binding and catalysis. | |

| Conjugated Diene Moiety | Plays a key role in the interaction with the enzyme's active site. | |

| Overall Catalytic Efficiency | (S)-Pyrethrolone shows the highest efficiency, influencing the final pyrethrin composition. |

Pyrethrin Mimetic Phosphonates as Chemical Genetics Tools

To better understand the complex biosynthetic pathway of pyrethrins, researchers have developed innovative chemical tools. Among these are pyrethrin mimetic phosphonates. These molecules are synthetic analogs of pyrethrins where the natural ester linkage (-O-C=O) is replaced by a phosphonate (B1237965) linkage (-O-P=O). This substitution is critical because, unlike the easily hydrolyzed ester bond, the phosphonate bond is stable and can form an irreversible covalent bond with the active site of enzymes like TcGLIP.

By acting as irreversible inhibitors, these phosphonate mimics effectively block the TcGLIP enzyme. This process, sometimes referred to as "chemical knockdown," allows scientists to study the consequences of shutting down a specific step in pyrethrin biosynthesis within the plant. By observing the resulting biochemical changes, researchers can identify other key genes and regulatory factors involved in the pathway. Therefore, these pyrethrolone-containing phosphonates serve as powerful chemical genetics tools to unravel the intricate mechanisms of pyrethrin production.

Advanced Research Methodologies for Z,s Pyrethrolone Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental to isolating, characterizing, and manipulating the genetic elements involved in (Z,S)-pyrethrolone biosynthesis.

Gene Cloning and Heterologous Expression

Identifying and cloning the genes encoding enzymes in the pyrethrin biosynthetic pathway, including those leading to this compound, is a critical step. Once cloned, these genes can be expressed in heterologous systems, such as Nicotiana benthamiana or Arabidopsis, to confirm their function and study the resulting enzymatic activity nih.govnih.govresearchgate.netresearchgate.net. For instance, the gene encoding Pyrethrolone (B1236646) Synthase (TcPYS), a cytochrome P450 family member (CYP82Q3) responsible for converting jasmolone to pyrethrolone, was identified and its function validated through heterologous expression nih.govresearchgate.netoup.comoup.comnih.gov. Transient expression of candidate genes in N. benthamiana leaves, often co-expressed with other pathway genes like TcJMH (jasmone hydroxylase), allows for the production and detection of pyrethrolone, confirming the enzyme's role in the pathway researchgate.netnih.gov. Studies have also explored reconstructing parts of the pyrethrin biosynthetic pathway in other plant systems like tomato (Lycopersicon esculentum) and tobacco, demonstrating the feasibility of producing pyrethrin precursors or components in heterologous hosts nih.govfrontiersin.orgmdpi.com.

Co-expression Analysis and Transcriptomics

Transcriptomic analysis, often coupled with co-expression analysis, is a powerful approach to identify candidate genes involved in pyrethrin biosynthesis. By analyzing gene expression patterns across different tissues or developmental stages of T. cinerariifolium, researchers can identify genes whose expression correlates with the accumulation of pyrethrins (B594832) or specific intermediates like this compound nih.govmdpi.comoup.comfrontiersin.org. For example, co-expression analysis with known pyrethrin biosynthetic genes like TcCDS and TcGLIP has helped identify new candidate genes, including those encoding putative oxidoreductases involved in the biosynthesis of the monoterpene acid moiety of pyrethrins nih.govoup.comfrontiersin.org. Transcriptome analysis has revealed that the expression of pyrethrin biosynthetic genes can be coordinated, often peaking during early flowering stages, although this expression pattern may not always be perfectly synchronized with the accumulation of the final pyrethrin products nih.govmdpi.com. Studies have also used co-expression analysis to identify transcription factors that may regulate pyrethrin biosynthesis frontiersin.orgmdpi.com.

Genetic Transformation Challenges and Strategies

Genetic transformation of T. cinerariifolium presents significant challenges, primarily due to its high heterozygosity and self-incompatibility, as well as regeneration recalcitrance researchgate.netportlandpress.comnih.gov. These factors make introducing and stably expressing foreign genes more difficult compared to model plants portlandpress.comnih.gov. Despite these challenges, progress has been made in developing transformation systems. For instance, Agrobacterium tumefaciens-mediated transformation has been explored, although successful and replicable methods have been limited nih.gov. More recently, Agrobacterium rhizogenes-mediated hairy root transformation systems have been developed as a simpler approach to analyze gene function in pyrethrum researchgate.net. Overcoming these transformation barriers is crucial for metabolic engineering efforts aimed at increasing pyrethrin production or altering the composition of pyrethrins. The availability of genome sequence data for T. cinerariifolium is expected to help alleviate some of the difficulties associated with genetic manipulation portlandpress.com.

Biochemical Assays

Biochemical assays are essential for characterizing the activity and specificity of the enzymes involved in this compound biosynthesis.

In Vitro Enzyme Activity Measurements

In vitro enzyme activity measurements are performed to confirm the catalytic function of cloned enzymes and to quantify their reaction rates under controlled conditions researchgate.netoup.comoup.comnih.gov. For enzymes like TcPYS, which converts jasmolone to pyrethrolone, in vitro assays involve incubating the purified or partially purified enzyme with its substrate (jasmolone) and necessary cofactors researchgate.netoup.comoup.comnih.gov. The production of the product, this compound, is then measured using analytical techniques such as GC-MS nih.govmdpi.com. These assays allow for the determination of kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) youtube.comnih.govnumberanalytics.com. The Km value provides an indication of the enzyme's affinity for its substrate, representing the substrate concentration at which the reaction rate is half of Vmax youtube.comnih.govnumberanalytics.com. While specific Km values for TcPYS with jasmolone were not explicitly detailed in the provided snippets, the methodology of using in vitro assays to determine such parameters for pyrethrin biosynthetic enzymes like TcGLIP has been described tandfonline.com.

Advanced Analytical Techniques in Research

Advanced analytical techniques play a vital role in the study of this compound and its related compounds, enabling researchers to separate, identify, and quantify these molecules with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pathway Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate and identify volatile and semi-volatile compounds in complex mixtures. In the context of this compound research, GC-MS is employed to detect and analyze pathway intermediates in the pyrethrin biosynthesis route. For example, GC-MS has been used to detect jasmolone and pyrethrolone in plant extracts and in vitro enzyme assays. nih.gov Analysis of extracts from Nicotiana benthamiana leaves coexpressing specific genes involved in pyrethrin biosynthesis, such as TcJMH and TcPYS (CYP82Q3), utilized GC-MS to identify pyrethrolone as a product, confirming the enzymatic conversion of jasmolone to pyrethrolone. nih.govplantae.org This technique allows for the identification of compounds based on their retention times and characteristic mass fragmentation patterns. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and analysis of pyrethrins, including those containing the pyrethrolone moiety. HPLC offers high resolution and can separate the six individual pyrethrin esters. psu.edupsu.edu Both normal-phase and reversed-phase HPLC methods have been developed and applied for the analysis of pyrethrum extracts. psu.edupsu.edu Reversed-phase HPLC, often coupled with UV detection, is a common method for quantifying pyrethrins. psu.eduepa.gov Some HPLC columns can resolve all six natural pyrethrins, although in some methods, certain pairs like jasmolin II and pyrethrin II, or jasmolin I and pyrethrin I, may coelute. psu.eduepa.gov The technique is valuable for its ability to analyze samples with minimal degradation of the labile pyrethrins. psu.edu

An example of HPLC conditions used for pyrethrin analysis includes using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an additive like phosphoric acid for UV detection or formic acid for Mass Spectrometry compatibility. epa.govsielc.comnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural confirmation of this compound and related synthetic or degradation products. Both one-dimensional and two-dimensional NMR studies provide detailed information about the arrangement of atoms and their connectivity within a molecule. publish.csiro.auarkat-usa.orgresearchgate.net For instance, NMR analysis has been used to identify and confirm the structure of synthesized (Z)-pyrethrolone, with specific proton and carbon resonances serving as diagnostic signals for its identification and confirmation of the side chain regiochemistry. arkat-usa.org NMR spectroscopy was also crucial in determining the structure and stereochemistry of cyclopentadienone dimers derived from pyrethrins, which are related to the degradation of the rethrolone moiety. publish.csiro.auresearchgate.net

Detailed NMR data, including chemical shifts and coupling constants, are reported for synthesized (Z)-pyrethrolone, allowing for unambiguous structural assignment. arkat-usa.org

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particles and higher pressures, offering improved resolution, speed, and sensitivity. UPLC is utilized for the analysis of pyrethrins and related compounds, particularly when high throughput and detailed separation are required. publish.csiro.auresearchgate.net UPLC analysis has been applied to assess the purity of isolated pyrethrins and to analyze changes in pyrethrum extract composition after treatments like heating. publish.csiro.auresearchgate.netpublish.csiro.au The technique provides rapid and efficient separation, making it suitable for analyzing complex mixtures and monitoring reaction outcomes. publish.csiro.auresearchgate.net UPLC systems are often coupled with sensitive detectors like photo diode array (PDA) detectors for comprehensive analysis. publish.csiro.au

An example of UPLC application includes the analysis of refined pyrethrum extract, where UPLC was used to quantify the percentage areas of different pyrethrins before and after heat treatment. publish.csiro.auresearchgate.netpublish.csiro.au

UPLC Analysis of Refined Pyrethrum Extract (Percentage Area Under the Curve) publish.csiro.auresearchgate.net

| Sample | Pyrethrin I (1a) | Pyrethrin II (2a) | Cinerin I (1b) | Cinerin II (2b) | Jasmolin I (1c) | Jasmolin II (2c) | Other |

| A (Before Heat) | 49.9 | 29.5 | 5.5 | 4.6 | 3.4 | 1.9 | 5.2 |

| B (Heated 8 min) | 13.5 | 8.0 | 11.3 | 9.2 | 24.4 | 18.2 | 15.4 |

| C (Heated 15 min) | 3.3 | 1.7 | 13.8 | 10.8 | 29.3 | 21.8 | 19.3 |

Sample A: refined pyrethrum extract prior to heat treatment. Sample B: after heating the extract at 230°C for 8 min. Sample C: after heating the extract at 230°C for 15 min. publish.csiro.au

Protoplast Preparation and Confocal Microscopy for Localization Studies

Protoplast preparation and confocal microscopy are key techniques used to study the subcellular localization of proteins involved in the biosynthesis of this compound and other pyrethrin components. This approach allows researchers to determine where specific enzymes function within plant cells. For example, these methods were used to investigate the localization of TcPYS (CYP82Q3), the enzyme that converts jasmolone to pyrethrolone. nih.gov

In a study, full-length TcPYS gene sequence was integrated into an expression vector and transiently expressed in Arabidopsis protoplasts. nih.gov Protoplasts were prepared from Arabidopsis leaves, and transformation was performed. nih.govresearchgate.net Confocal microscopy was then used to visualize the location of the TcPYS protein, typically fused to a fluorescent marker like Green Fluorescent Protein (GFP). nih.gov By coexpressing TcPYS-GFP with markers for specific cellular compartments, such as an ER marker, researchers could determine that TcPYS is localized to the endoplasmic reticulum (ER). nih.gov This localization is consistent with the function of TcPYS as a cytochrome P450 oxidoreductase, which are often membrane-bound enzymes associated with the ER. nih.govplantae.org Protoplast preparation and confocal microscopy thus provide crucial insights into the cellular organization of the pyrethrin biosynthetic pathway. nih.gov

Ecological and Plant Biological Significance

Role as a Plant Chemical Defense Mechanism

(Z,S)-pyrethrolone is one of the key alcohol moieties that undergo esterification with monoterpenoid acids, specifically chrysanthemic acid and pyrethric acid, to yield the six insecticidally active pyrethrins (B594832). nih.govnih.gov These resulting esters form the cornerstone of the plant's chemical defense, acting to deter or eliminate potential threats. maxapress.comresearchgate.net The biosynthesis of pyrethrins, including the synthesis of this compound, primarily takes place within the glandular trichomes located on the ovaries of the disc florets in the pyrethrum flower. nih.govresearchgate.netoup.com

Defense Against Insect Herbivores

Pyrethrins, synthesized with this compound as a constituent, are renowned for their potent insecticidal properties. nih.govmaxapress.comwikipedia.orgmdpi.com Their mode of action involves rapid disruption of the insect nervous system, leading to paralysis and mortality. mdpi.comacs.orgresearchgate.net This neurotoxic effect is primarily mediated through their interaction with voltage-sensitive sodium channels in insect nerve membranes. researchgate.netacs.org The presence of pyrethrins in T. cinerariifolium provides an effective intrinsic defense against a wide array of insect herbivores. nih.govmaxapress.comresearchgate.net Research indicates that the accumulation of pyrethrins in plant tissues can be induced by mechanical wounding and exposure to volatile organic compounds (VOCs), suggesting an adaptive defense response to herbivory. nih.gov Furthermore, pyrethrins can also function as insect repellents, discouraging feeding and egg-laying. maxapress.comacs.orgportlandpress.commdpi.com

Defense Against Fungal Pathogens

Beyond their well-known insecticidal activity, extracts from pyrethrum, containing pyrethrins and other bioactive compounds such as sesquiterpene lactones, have demonstrated antifungal properties. maxapress.comresearchgate.net While the specific contribution of this compound to antifungal defense requires further detailed investigation, its role as a building block for pyrethrins and the co-occurrence of other defensive metabolites in T. cinerariifolium suggest a broader protective function. Sesquiterpene lactones present in the flowers and stems of pyrethrum are recognized for their antifungal attributes, complementing the plant's defensive capabilities. maxapress.comresearchgate.net The concentration of pyrethrins in developing achenes may also offer protection to vulnerable seedlings against fungal pathogens. nih.gov

Interaction with Plant Hormones and Signaling Molecules

The biosynthetic pathway leading to this compound and subsequently pyrethrins is intricately linked with plant hormone pathways, particularly the jasmonic acid (JA) pathway. maxapress.comoup.comportlandpress.comresearchgate.netscispace.comoup.complantae.org this compound is synthesized via the oxylipin pathway, a pathway that also produces JA. nih.govoup.comoup.com Studies have shown that jasmonate hormones can induce the production of pyrethrins by regulating the expression of genes involved in their biosynthesis. oup.comportlandpress.comresearchgate.netplantae.org This highlights a complex relationship where JA acts not only as a signaling molecule that triggers defense responses but also serves as a precursor for the rethrolone components, including this compound. oup.comportlandpress.comresearchgate.netplantae.org Volatile organic compounds released by wounded T. cinerariifolium, such as green leaf volatiles and (E)-β-farnesene, can also stimulate pyrethrin production, indicating the involvement of airborne signals in inducing defense mechanisms. nih.govresearchgate.netmdpi.com

Agronomic and Biotechnological Implications for Sustainable Practices

The natural defense attributes provided by pyrethrins, stemming in part from this compound, hold significant promise for sustainable agricultural practices. nih.govnih.govmaxapress.com The utilization of natural pyrethrins presents an environmentally conscious alternative to synthetic insecticides. nih.govmaxapress.comresearchgate.net

Enhancing Endogenous Defense Mechanisms in Crop Plants

Metabolic engineering of the pyrethrin biosynthetic pathway, encompassing the production of this compound, into cultivated crops offers a potential avenue for enhancing their intrinsic defense capabilities. nih.gov By enabling crop plants to produce pyrethrins, their natural resistance to insect pests could be improved, potentially leading to a reduced reliance on external pesticide applications. nih.govresearchgate.net Research focused on identifying and characterizing the genes and enzymes involved in pyrethrin biosynthesis, such as TcGLIP which facilitates the esterification reaction involving this compound, is crucial for advancing these biotechnological approaches. oup.comacs.orgportlandpress.comacs.org

Potential for Companion Planting Strategies

Tanacetum cinerariifolium, the natural source of this compound and pyrethrins, demonstrates potential for use as a companion plant in agricultural systems. maxapress.comportlandpress.com Its capacity to produce insecticidal and repellent compounds can contribute to protecting neighboring crops from pest infestations. maxapress.com The emission of volatile compounds like (E)-β-farnesene, known to repel aphids and attract beneficial predatory insects, further enhances its value in companion planting strategies. maxapress.commdpi.comportlandpress.comresearchgate.net Integrating pyrethrum as an intercropping plant represents a sustainable method for pest management, leveraging its natural defenses within an integrated pest management framework. maxapress.comezfloinjection.commaxapress.comtarbaweya.org

Future Research Directions and Biotechnological Innovations

Elucidation of Unidentified Biosynthetic Genes and Enzymatic Steps

Despite significant progress, the complete pyrethrin biosynthetic pathway is not yet fully understood, particularly concerning the conversion of jasmonates to jasmone (B1672801) and jasmolone to cinerolone. maxapress.com While enzymes involved in the biosynthesis of the monoterpenoid acid moieties (chrysanthemic acid and pyrethric acid) and the final esterification step catalyzed by a GDSL lipase-like protein (TcGLIP) have been identified, gaps remain in the complete pathway, especially regarding the rethrolone alcohol moieties, including (Z,S)-pyrethrolone. nih.govmaxapress.comoup.com Research has identified that pyrethrolone (B1236646) is produced from jasmolone through the action of the cytochrome P450 enzyme CYP82Q3, also known as Pyrethrolone Synthase (TcPYS). oup.com This conversion involves the desaturation of a carbon-carbon bond in the pentyl side chain of jasmolone. oup.com Further efforts are needed to identify all the enzymes and genes involved in the upstream steps leading to the formation of jasmolone and other rethrolones from their jasmonate precursors. maxapress.com Understanding these unidentified steps is crucial for fully reconstituting the pathway in heterologous systems. nih.govoup.commaxapress.com

Metabolic Engineering for Enhanced this compound and Pyrethrin Production

Metabolic engineering offers a promising avenue to increase the production of pyrethrins (B594832) by manipulating their biosynthetic pathway. nih.govmdpi.com This involves strategies such as overexpressing key biosynthetic genes and producing pyrethrins or their precursors in alternative host systems. portlandpress.comfrontiersin.orgresearchgate.netmdpi.comwikipedia.orguni.lu

Overexpression of Biosynthetic Genes

Overexpression of single or multiple genes encoding biosynthetic enzymes or transcription factors has been explored to enhance pyrethrin production in T. cinerariifolium. portlandpress.comresearchgate.netmdpi.com For instance, transient overexpression of transcription factors like TcbZIP60 has been shown to upregulate the expression of pyrethrin biosynthesis genes such as TcCHS and TcAOC, leading to increased pyrethrin accumulation. frontiersin.orgfrontiersin.org Similarly, overexpression of TcMYB8 enhanced the expression of key enzyme genes like TcCHS and TcGLIP, resulting in higher pyrethrin content. mdpi.com Overexpression of TcCHS, an enzyme involved in chrysanthemic acid biosynthesis, has also led to significantly higher total pyrethrin content in transgenic pyrethrum plants. nih.gov However, simply overexpressing a single gene may have limited effects or even negative impacts on plant growth, suggesting the presence of suppressing factors or the need for a coordinated overexpression of multiple genes in the pathway. portlandpress.com

Heterologous Production in Alternative Systems

Producing pyrethrins in heterologous systems, such as other plants or microorganisms, could provide an alternative platform for large-scale production, supplementing the supply from T. cinerariifolium. nih.govfrontiersin.orgmdpi.com While the complete pyrethrin biosynthesis pathway has not yet been fully reconstructed in heterologous hosts, successful synthesis of pyrethrin precursors, like trans-chrysanthemic acid, has been demonstrated in plants such as tomato. nih.govfrontiersin.orgnih.gov Introducing pyrethrin biosynthesis genes into heterologous systems is a significant area of research, but challenges remain in reconstituting the entire complex pathway, which involves enzymes from two independent pathways and multiple subcellular localizations. maxapress.comfrontiersin.org

Exploration of Broader Roles of Pyrethrins in Plant Resilience and Communication

Beyond their well-known insecticidal properties, pyrethrins and related compounds may play broader roles in plant resilience and communication. portlandpress.commdpi.comuni.lu Pyrethrins function as defense compounds against herbivores and fungal pathogens in T. cinerariifolium. nih.govfrontiersin.org The biosynthesis of pyrethrins is linked to plant hormones and signaling molecules, such as jasmonic acid (JA). portlandpress.comfrontiersin.org Methyl jasmonate treatment has been shown to upregulate the expression of pyrethrin biosynthesis genes and increase pyrethrin accumulation. frontiersin.orgmdpi.com This connection suggests that pyrethrins might be involved in the plant's response to stress and defense signals. frontiersin.org Furthermore, T. cinerariifolium releases volatile organic compounds (VOCs), including (E)-β-farnesene, which can act as alarm pheromones, attracting predators of aphids. mdpi.commaxapress.com Some studies suggest that VOCs emitted in response to wounding might stimulate pyrethrin production in vegetative tissues. nih.gov Exploring these interactions could reveal novel functions of pyrethrins in plant defense strategies and inter-organismal communication.

Development of Novel Chemical Probes and Genetic Tools for Pathway Investigation

Advancing the understanding of the pyrethrin biosynthetic pathway requires the development of novel chemical probes and genetic tools. portlandpress.comlipidmaps.org These tools can help in identifying the function of unknown genes, characterizing enzyme activities, and tracking the localization and movement of intermediates and final products within the plant. Techniques such as coexpression analysis, heterologous gene expression, and in vitro biochemical assays have been instrumental in identifying enzymes like TcPYS. oup.com Further development of targeted gene silencing (e.g., VIGS) and gene editing technologies (e.g., CRISPR-Cas9) can facilitate the study of gene function in T. cinerariifolium. frontiersin.org Additionally, chemical probes that can specifically interact with pathway enzymes or intermediates would be valuable for studying reaction mechanisms and regulatory processes.

Advanced Computational Chemistry Approaches for Design and Prediction

Computational chemistry approaches can play a significant role in the design of novel pyrethrin analogs with improved properties and the prediction of enzyme function and pathway intermediates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and de novo design can be used to design new insecticidal compounds based on the pyrethrin structure. Computational tools can also assist in predicting the catalytic activity of putative enzymes in the biosynthetic pathway and in identifying potential intermediates by analyzing metabolomic data. Modeling the complex interactions within the metabolic network can help in identifying optimal genetic modifications for enhanced production.

Q & A

Basic Research Questions

Q. What are the key biosynthetic pathways for (Z,S)-pyrethrolone in Tanacetum cinerariifolium, and how can isotopic labeling experiments validate these pathways?

- Methodological Answer : Use ¹³C-labeled glucose to trace carbon incorporation into this compound via the non-mevalonate pathway. Analyze labeling patterns using ¹³C-NMR to confirm precursor roles (e.g., α-linolenic acid derivatives vs. jasmonic acid pathways). Note that cis-jasmone, a precursor, is derived from iso-12-oxo-phytodienoic acid (iso-OPDA), distinct from jasmonic acid biosynthesis . For validation, compare labeling efficiency in wild-type vs. enzyme-knockout plant models.

Q. Which analytical techniques are most effective for characterizing this compound purity and stereochemistry?

- Methodological Answer : Employ 600 MHz ¹H/¹³C NMR to resolve stereochemical assignments, focusing on diagnostic signals (e.g., H-8’ at 5.33 ppm and H-9’ at 6.01 ppm for (Z)-configuration). Pair with HPLC-MS for purity assessment, using C18 reverse-phase columns and electrospray ionization. Cross-validate with 2D COSY and HSQC spectra to confirm regiochemistry and eliminate dimerization artifacts .

Advanced Research Questions

Q. How can regioselective synthesis of this compound be optimized to minimize dimerization during aldol condensation?

- Methodological Answer : Replace traditional alkaline conditions with low-temperature, acid-catalyzed aldol condensation to suppress cyclopentadienone dimer formation (e.g., 16 and 17). Use THF as a solvent and controlled reagent addition to enhance yield (up to 92% in modified protocols). Monitor reaction progress via real-time FTIR to detect intermediate enolate stability .

Q. What experimental and computational strategies resolve contradictions in reported dimeric byproduct structures from pyrethrolone degradation?

- Methodological Answer : Combine X-ray crystallography with density functional theory (DFT) calculations to differentiate between endo/exo cycloaddition products. For example, Staudinger and Ruzicka’s dimers (from pyrethrin I hydrolysis) were clarified via NOESY correlations and transition-state modeling, revealing ambimodal pathways favoring thermodynamically stable isomers .

Q. How do conflicting reports on pyrethrolone’s biosynthetic precursors impact metabolic engineering approaches?

- Methodological Answer : Conduct comparative isotope tracing in T. cinerariifolium and heterologous hosts (e.g., Nicotiana benthamiana) to map flux through α-linolenic acid vs. alternative pathways. Use LC-MS/MS to quantify intermediates like iso-OPDA and cis-jasmone. Address discrepancies by silencing candidate enzymes (e.g., β-oxidation regulators) and profiling resultant metabolites .

Q. What methodologies validate the stereochemical integrity of this compound derivatives in insecticidal activity studies?

- Methodological Answer : Perform molecular docking simulations with target sodium channels (e.g., Drosophila melanogaster Vssc1) to assess stereochemical binding affinity. Validate experimentally via patch-clamp electrophysiology using synthesized enantiomers. Correlate bioactivity with vibrational circular dichroism (VCD) to confirm absolute configuration .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, documenting critical process parameters (e.g., pH, temperature gradients) using design-of-experiments (DoE) software. Use principal component analysis (PCA) to identify variability sources in NMR/LC-MS datasets. Share raw spectra and chromatograms in supplementary materials for peer validation .

Q. What statistical approaches are recommended for reconciling conflicting bioassay data on pyrethrolone analogs?

- Methodological Answer : Apply meta-analysis with random-effects models to aggregate data from disparate studies. Use Mann-Whitney U tests for non-parametric comparisons of LC50 values. Disclose effect sizes and confidence intervals to contextualize contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.